![molecular formula C9H7N3O4 B11759436 methyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B11759436.png)
methyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-ニトロ-1H-ピロロ[3,2-b]ピリジン-5-カルボン酸メチルは、ピロロピリジンファミリーに属する複素環式化合物です。この化合物は、ピロール環とピリジン環が融合した独自の構造を特徴としており、3位にニトロ基、5位にカルボン酸エステルが結合しています。
製法
合成経路と反応条件
3-ニトロ-1H-ピロロ[3,2-b]ピリジン-5-カルボン酸メチルの合成は、一般的に入手可能な前駆体から出発する多段階反応を伴います。一般的な方法の1つは、適切なピリジン誘導体とニトロ置換ピロールの環化です。反応条件には、通常、強酸または強塩基を用いて環化プロセスを促進し、続いてエステル化を行うことでカルボン酸基を導入します。
工業的製造方法
この化合物の工業的製造には、高収率と高純度を確保するための最適化された合成経路が採用されている可能性があります。これには、反応条件を精密に制御し、副反応を最小限に抑えるために、連続フロー反応器を使用することが含まれます。さらに、再結晶またはクロマトグラフィーなどの精製技術を用いて、所望の製品を高純度で得ます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of a suitable pyridine derivative with a nitro-substituted pyrrole. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process, followed by esterification to introduce the carboxylate group.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to control reaction conditions precisely and minimize side reactions. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
反応の種類
3-ニトロ-1H-ピロロ[3,2-b]ピリジン-5-カルボン酸メチルは、以下の反応を含むさまざまな化学反応を起こします。
酸化: ニトロ基は特定の条件下でアミノ基に還元することができます。
還元: この化合物は、使用する還元剤に応じて、さまざまな誘導体に還元することができます。
置換: ニトロ基は、求核置換反応によって他の官能基に置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) と三酸化クロム (CrO3) が含まれます。
還元: 水素化リチウムアルミニウム (LiAlH4) または触媒存在下での水素ガス (H2) などの還元剤を使用することができます。
置換: アミンまたはチオールなどの求核剤は、塩基性条件下でニトロ基を置換するために使用することができます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。例えば、ニトロ基の還元はアミノ誘導体を生成する可能性があり、一方、置換反応はさまざまな官能化ピロロピリジン化合物を生成する可能性があります。
科学研究への応用
3-ニトロ-1H-ピロロ[3,2-b]ピリジン-5-カルボン酸メチルは、科学研究においていくつかの応用があります。
医薬品化学: 特定の酵素や受容体を標的とする潜在的な薬剤候補の合成におけるビルディングブロックとして使用されます。
有機合成: この化合物は、より複雑な複素環式化合物の合成における中間体として役立ちます。
生物学的研究: 研究者は、この化合物を用いて、さまざまな生物学的経路に対する影響や治療薬としての可能性を研究しています。
工業的応用: 電子材料や光学材料など、特定の特性を持つ新素材の開発に用いられています。
科学的研究の応用
Methyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: Researchers use this compound to study its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: It is employed in the development of new materials with specific properties, such as electronic or photonic materials.
作用機序
3-ニトロ-1H-ピロロ[3,2-b]ピリジン-5-カルボン酸メチルの作用機序は、特定の分子標的との相互作用を伴います。ニトロ基はレドックス反応に関与することができ、一方、ピロロピリジンコアはタンパク質や核酸などの生物学的巨大分子と相互作用することができます。これらの相互作用は、酵素や受容体の活性を調節し、さまざまな生物学的効果をもたらします。
類似の化合物との比較
類似の化合物
- 1H-ピロロ[2,3-b]ピリジン-3-カルボン酸メチル
- 5-ニトロ-1H-ピロロ[2,3-b]ピリジン
- 5-ニトロ-1H-ピロロ[2,3-b]ピリジン-2-カルボン酸メチル
独自性
3-ニトロ-1H-ピロロ[3,2-b]ピリジン-5-カルボン酸メチルは、その特定の置換パターンにより、異なる化学的および生物学的特性を付与するため、ユニークです。3位にニトロ基、5位にカルボン酸エステルが存在することにより、独自の反応性と生物学的標的との相互作用が可能になり、さまざまな研究用途において貴重な化合物となっています。
類似化合物との比較
Similar Compounds
- Methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate
- 5-Nitro-1H-pyrrolo[2,3-b]pyridine
- Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Uniqueness
Methyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitro group at the 3-position and the carboxylate ester at the 5-position allows for unique reactivity and interactions with biological targets, making it a valuable compound in various research applications.
特性
IUPAC Name |
methyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O4/c1-16-9(13)6-3-2-5-8(11-6)7(4-10-5)12(14)15/h2-4,10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVGSNWFNRJKRDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=C1)NC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
amine](/img/structure/B11759356.png)
![4-chloro-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B11759358.png)
![2-oxo-1H,2H,3H-pyrrolo[2,3-c]pyridine-5-carbonitrile](/img/structure/B11759369.png)

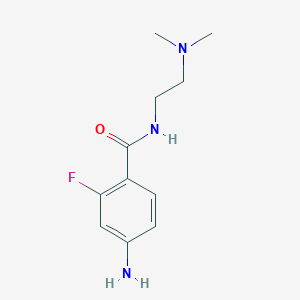
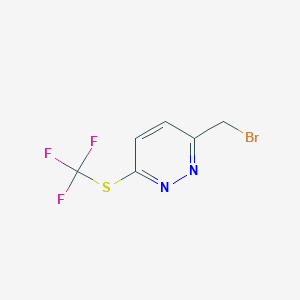
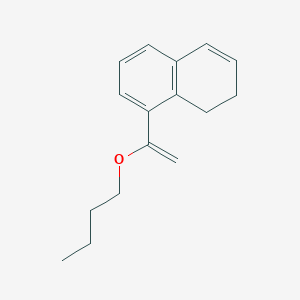
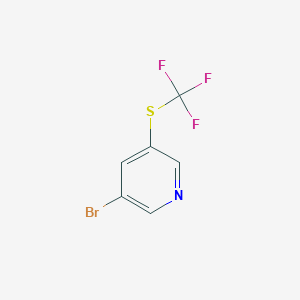
![[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11759385.png)
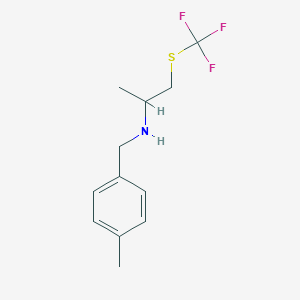
![[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11759399.png)

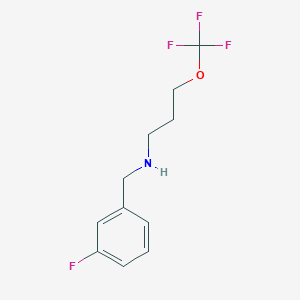
![(3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carbonitrile](/img/structure/B11759434.png)
